molecular formula C18H41N3 B107428 N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine CAS No. 2372-82-9

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

Cat. No.: B107428
CAS No.: 2372-82-9
M. Wt: 299.5 g/mol
InChI Key: NYNKJVPRTLBJNQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Laurylamine Dipropylenediamine is spermine synthase , an enzyme involved in the biosynthesis of polyamines . Polyamines, such as spermidine and spermine, play crucial roles in various biological systems, including cell growth, survival, proliferation, and longevity .

Mode of Action

Laurylamine Dipropylenediamine acts as a selective and competitive inhibitor of spermine synthase . By inhibiting this enzyme, it disrupts the normal biosynthesis of polyamines, leading to alterations in cellular processes that depend on these molecules .

Biochemical Pathways

The inhibition of spermine synthase by Laurylamine Dipropylenediamine affects the polyamine biosynthesis pathway . This pathway is responsible for the production of polyamines, which are essential for various cellular processes, including DNA stabilization, protein synthesis, cell growth, and differentiation .

Pharmacokinetics

These techniques can provide valuable information about the compound’s bioavailability, distribution within the body, metabolic transformations, and routes of excretion .

Result of Action

The inhibition of spermine synthase by Laurylamine Dipropylenediamine can lead to a decrease in the levels of polyamines within cells . Given the role of polyamines in cell growth and proliferation, this could potentially lead to a slowdown in these processes . .

Action Environment

The action, efficacy, and stability of Laurylamine Dipropylenediamine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Furthermore, the presence of other substances, such as inhibitors or activators of spermine synthase, could also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Laurylamine dipropylenediamine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .

Cellular Effects

In terms of cellular effects, studies have shown that Laurylamine dipropylenediamine can influence the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSP) as well as of succinate dehydrogenase (SDG), NADH dehydrogenase (NDG), and fumarate hydratase (FHT) in Aspergillus niger .

Molecular Mechanism

The molecular mechanism of action of Laurylamine dipropylenediamine involves its interaction with biomolecules at the molecular level. For instance, it has been used for covalent attaching of organic films to metal oxides such as silica and titania .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Laurylamine dipropylenediamine have been observed to change over time. For example, it has been shown to improve the long-term circulation of oncolytic viruses in the body and shows excellent stability for loading an oncolytic virus .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Laurylamine dipropylenediamine in animal models are limited, related compounds have shown varying effects at different dosages. For instance, trodusquemine, a spermine metabolite of cholesterol, has shown to suppress feeding and prevent reduction in energy expenditure .

Metabolic Pathways

Laurylamine dipropylenediamine is involved in several metabolic pathways. For example, it participates in the back conversion pathway, which converts spermine back to spermidine, and spermidine back to putrescine .

Transport and Distribution

Related compounds like APTES have been shown to be used for covalent attaching of organic films to metal oxides such as silica and titania, suggesting a potential for wide distribution within cells .

Subcellular Localization

Related compounds like polyamines have been shown to have diverse cellular distributions, suggesting that Laurylamine dipropylenediamine may also be found in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine typically involves the reaction of dodecylamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine stands out due to its high biocidal activity and broad-spectrum effectiveness. Its unique molecular structure, with both primary and tertiary amine groups, contributes to its superior performance in disinfection and preservation applications .

Properties

IUPAC Name

N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNKJVPRTLBJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041243
Record name N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Source EPA DSSTox
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Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2372-82-9
Record name N,N-Bis(3-aminopropyl)dodecylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2372-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laurylamine dipropylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N1-dodecyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine
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Record name N-(3-AMINOPROPYL)-N-DODECYL-1,3-PROPANEDIAMINE
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Synthesis routes and methods I

Procedure details

670 g of laurylamine (C12 -fraction: 73 mole %, and C14 -fraction: 23 mole %) were reacted in the manner already described in Example 1 with 373 g of acrylonitrile in 68 g of water, 34 g of methanol and 14 g of concentrated acetic acid, and the product was then hydrogenated. 2,020 g of bis-(3-aminopropyl)-laurylamine were obtained after the hydrogenation. 954 g of this triamine were condensed with 640 g of ethylene oxide. 1,590 g of bis-(3-aminopropyl)-laurylamine ethoxylate (99%) were obtained. 257 g of this ethoxylate and 538 g of water were reacted with 146 g of 70% by weight strength H2O2. The triamine-trioxide was obtained in 935 g of a 30% by weight strength aqueous solution.
Quantity
670 g
Type
reactant
Reaction Step One
Quantity
373 g
Type
reactant
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Quantity
34 g
Type
reactant
Reaction Step Three
Name
Quantity
68 g
Type
solvent
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Quantity
14 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

19.7 g of N,N-bis(2-cyanoethyl)dodecylamine, 1.97 g of RaneyCo, 80 ml of 1,4-dioxane was charged to an autoclave, and hydrogen addition reaction was carried out by supplying hydrogen at an initial pressure of 8.2 MPa at 120° C. for 2 hours. After removing a catalyst by filtration, the obtained filtrate was concentrated and dried to obtain 21.0 g of a target compound as pale red oily product. The same procedure was carried out to obtain a total amount of 40.8 g of the target compound as a pale red oily product.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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